molecular formula C22H22N4O4S B11180947 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11180947
M. Wt: 438.5 g/mol
InChI Key: TZRLRDKULPNWGB-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the thiadiazole ring with 3,4-dimethoxybenzyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving a suitable dicarbonyl compound.

    Coupling with the Carboxamide Group: The final step involves coupling the pyrrolidine derivative with a carboxamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival . The compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring and a pyrrolidine ring, which imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O4S/c1-29-17-9-8-14(10-18(17)30-2)11-19-24-25-22(31-19)23-21(28)15-12-20(27)26(13-15)16-6-4-3-5-7-16/h3-10,15H,11-13H2,1-2H3,(H,23,25,28)

InChI Key

TZRLRDKULPNWGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC

Origin of Product

United States

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